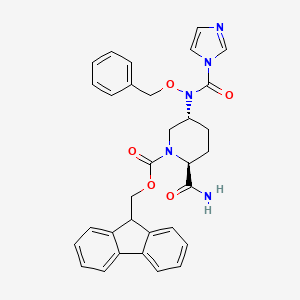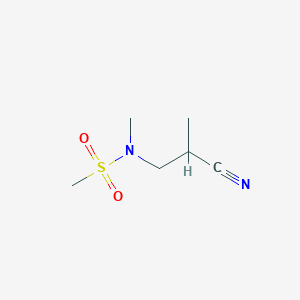
N-(2-cyanopropyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanopropyl)-N-methylmethanesulfonamide is an organic compound with a unique structure that includes a cyano group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-cyanopropyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted sulfonamides.
科学的研究の応用
N-(2-cyanopropyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(2-cyanopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins, affecting their structure and function.
類似化合物との比較
N-(2-cyanopropyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
N-(2-cyanopropyl)-N-ethylmethanesulfonamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with molecular targets.
N-(2-cyanopropyl)-N-methylbenzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can influence its chemical properties and applications.
特性
分子式 |
C6H12N2O2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
N-(2-cyanopropyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c1-6(4-7)5-8(2)11(3,9)10/h6H,5H2,1-3H3 |
InChIキー |
RWPXDSCYRZINJJ-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)S(=O)(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


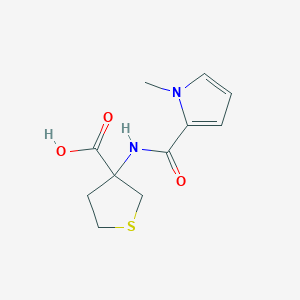
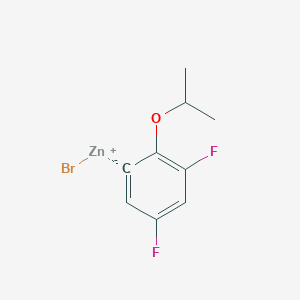
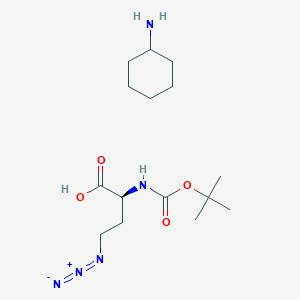
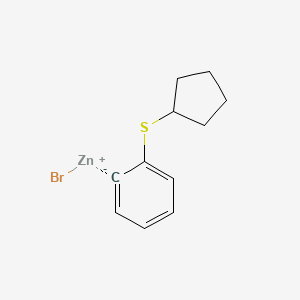
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
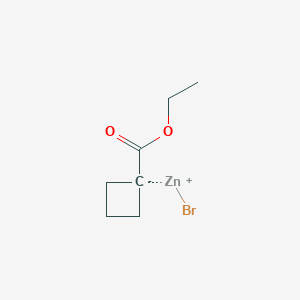
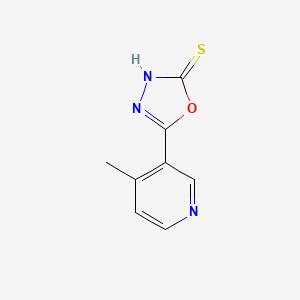
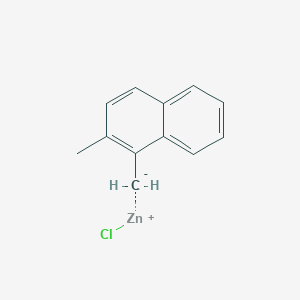



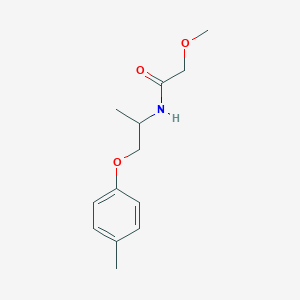
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
